N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Description

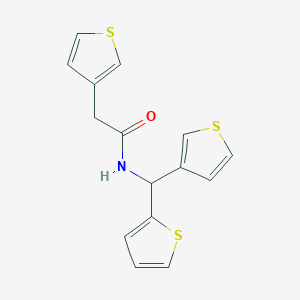

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a heterocyclic amide derivative featuring three distinct thiophene moieties: two on the methyl group and one on the acetamide backbone.

Properties

IUPAC Name |

2-thiophen-3-yl-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS3/c17-14(8-11-3-6-18-9-11)16-15(12-4-7-19-10-12)13-2-1-5-20-13/h1-7,9-10,15H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZCPJNOFZJOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves the reaction of thiophene derivatives with appropriate acylating agents. One common method involves the use of thiophene-2-carbaldehyde and thiophene-3-carbaldehyde as starting materials. These aldehydes undergo a condensation reaction with an amine, followed by acylation with an acetic anhydride to form the desired compound. The reaction conditions usually involve the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nucleophile-substituted thiophene derivatives.

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(thiophen-3-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiophene-based compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(thiophen-3-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiophene rings can participate in π-π interactions or hydrogen bonding, influencing its binding affinity and specificity. Additionally, the presence of the acetamide group can enhance its solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis

Table 1: Structural and Physical Property Comparison

Key Differences and Implications

Substituent Diversity: The target compound’s three thiophene groups contrast with cyano (), sulfonamido (), and nitro-furyl () substituents in analogs. This likely enhances π-π stacking interactions but may reduce solubility compared to polar groups like sulfonamides. Sulfonamide-containing derivatives (e.g., K306) exhibit biological activity (e.g., SHIP1 activation), whereas thiophene-rich compounds may prioritize electronic applications .

Synthetic Complexity :

- The target compound’s synthesis may require multi-step functionalization of thiophene precursors, akin to ’s acylation strategy. By contrast, sulfonamide derivatives () involve coupling with sulfonyl chlorides, which are more electrophilic .

Thermal Stability :

- Melting points vary significantly: fluorophenyl/nitro-furyl derivatives () exhibit higher thermal stability (155–207°C) compared to sulfonamides (177–180°C), likely due to rigid aromatic systems .

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound belonging to the thiophene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 273.43 g/mol. The compound features multiple thiophene rings, which are often associated with various pharmacological properties.

Anticancer Activity

Thiophene derivatives have been reported to exhibit significant anticancer properties. In a study evaluating various thiophene compounds, this compound demonstrated promising cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be comparable to standard chemotherapeutic agents like Sorafenib.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 66 ± 1.20 |

| This compound | MCF-7 | 50 ± 0.47 |

This data indicates that the compound may serve as a potential lead in the development of new anticancer therapies.

The mechanism by which thiophene derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that these compounds may interfere with various signaling pathways involved in cancer progression, including the MAPK/ERK pathway.

Other Biological Activities

In addition to anticancer properties, thiophene derivatives have shown potential in other areas:

- Antimicrobial Activity : Some studies indicate that thiophene compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Thiophene derivatives have been linked to reduced inflammation in various models, suggesting their potential use in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Thiophene Derivatives : A comprehensive study evaluated a series of thiophene-based compounds for their cytotoxicity against different cancer cell lines. The results indicated that compounds with multiple thiophene rings exhibited enhanced activity compared to single-ring counterparts .

- Combination Therapy : Research has explored the use of this compound in combination with established chemotherapeutics like Sorafenib. The findings suggested that this combination could enhance therapeutic efficacy while potentially reducing side effects associated with higher doses of standard drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.